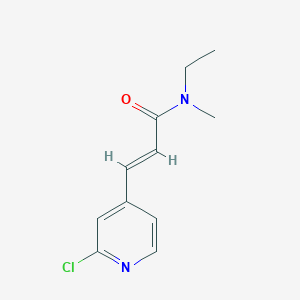
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine is a complex organic compound that features a unique combination of cyclobutyl, aziridine, and benzodioxin moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as [Ir(cod)Cl]2/BIDIME-dimer have been reported to be effective in achieving high enantioselectivity in the synthesis of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including as an anti-inflammatory and anti-cancer agent.
Industry: The compound can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-amine: A related compound with similar structural features.
N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share the benzodioxin moiety and have been studied for their antibacterial and enzyme inhibitory activities.
Uniqueness
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine is unique due to the presence of the cyclobutyl and aziridine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-11(3-1)16-9-12(16)10-19-13-4-5-14-15(8-13)18-7-6-17-14/h4-5,8,11-12H,1-3,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBLZTUCZICBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/new.no-structure.jpg)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)
![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)


![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![11-acetyl-5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3018730.png)
![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)
